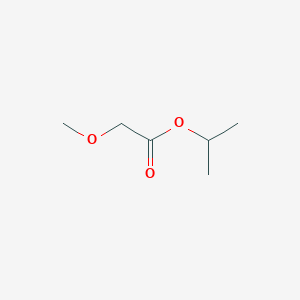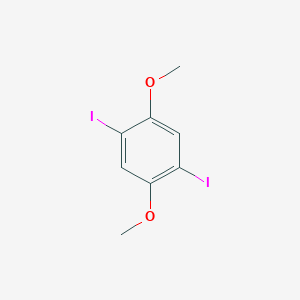![molecular formula C15H18N2O B189299 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone CAS No. 38199-31-4](/img/structure/B189299.png)
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are found throughout the body and are involved in various physiological processes such as pain sensation, inflammation, and immune response. By binding to these receptors, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 modulates their activity, resulting in the observed biochemical and physiological effects.
生化和生理效应
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensation in animal models of neuropathic pain. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Furthermore, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its well-characterized mechanism of action. Due to its partial agonist activity at CB1 and CB2 receptors, the effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 can be easily studied in vitro and in vivo. Additionally, the synthesis method for 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied and optimized, resulting in high yields of pure compound.
One limitation of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its potential for off-target effects. While 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 is selective for CB1 and CB2 receptors, it may also interact with other receptors and signaling pathways, leading to unintended effects. Additionally, the use of synthetic cannabinoids such as 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments may not accurately reflect the effects of endogenous cannabinoids in the body.
未来方向
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2. One area of interest is the development of novel compounds that have improved selectivity and potency for CB1 and CB2 receptors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2, particularly in the context of neurological disorders and cancer. Finally, studies are needed to determine the safety and efficacy of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in humans, which will be critical for its potential therapeutic applications.
合成方法
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 involves the reaction of indole-3-carboxaldehyde with 2-piperidinone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, which can be purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields of pure 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2.
科学研究应用
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
属性
CAS 编号 |
38199-31-4 |
|---|---|
产品名称 |
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone |
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC 名称 |
1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H18N2O/c18-15-7-3-4-9-17(15)10-8-12-11-16-14-6-2-1-5-13(12)14/h1-2,5-6,11,16H,3-4,7-10H2 |
InChI 键 |
MHDIVKHYLSDJNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
规范 SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



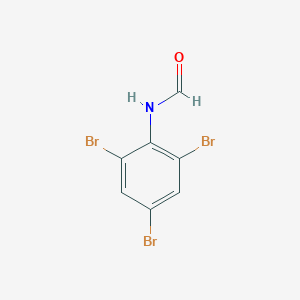
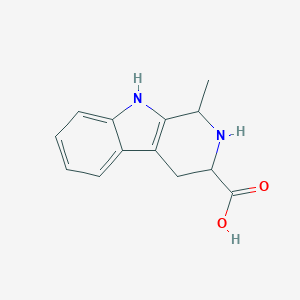
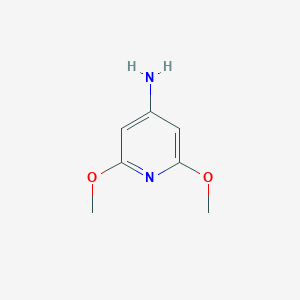
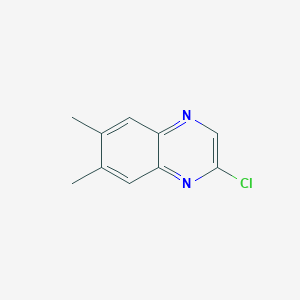
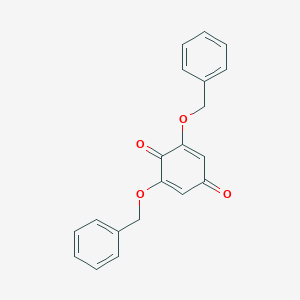
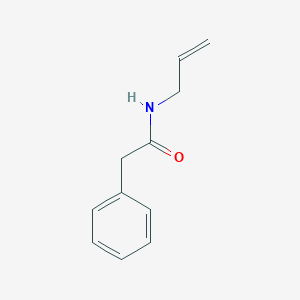
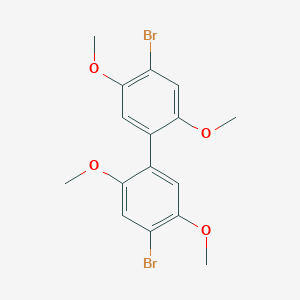
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
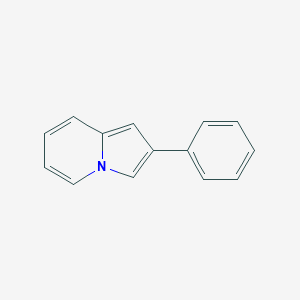
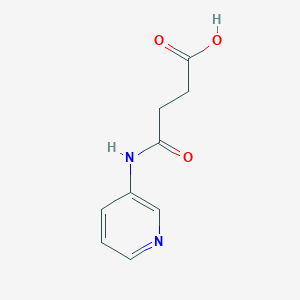
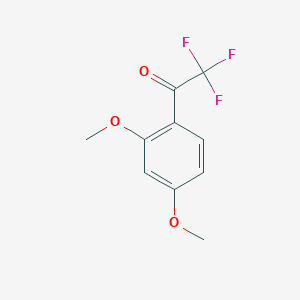
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
